
1-(1-Fluorocyclopropyl)ethane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Fluorocyclopropyl)ethane-1,2-diol is a fluorinated organic compound with the molecular formula C5H9FO2. This compound features a cyclopropyl ring substituted with a fluorine atom and an ethane-1,2-diol moiety. The presence of the fluorine atom imparts unique chemical properties, making it a subject of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Fluorocyclopropyl)ethane-1,2-diol typically involves the introduction of the fluorocyclopropyl group via palladium-catalyzed cross-coupling reactions. One such method is the Stille cross-coupling reaction, which uses a bench-stable (1-fluorocyclopropyl)metalloid reagent. This reaction is amenable to a wide range of aryl and alkenyl (pseudo)halides bearing various functional groups .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Fluorocyclopropyl)ethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium (VI) compounds and peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) in acetone.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various alcohols.
Scientific Research Applications
1-(1-Fluorocyclopropyl)ethane-1,2-diol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Medicine: Fluorinated compounds are often explored for their potential in drug development due to their enhanced stability and bioavailability.
Industry: It finds applications in the development of agrochemicals and materials science
Mechanism of Action
The mechanism by which 1-(1-Fluorocyclopropyl)ethane-1,2-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atom can influence the compound’s conformation, pKa, and lipophilicity, thereby modulating its pharmacokinetic profile. These interactions can lead to changes in enzyme activity or receptor binding, ultimately affecting biological pathways .
Comparison with Similar Compounds
Ethane-1,2-diol (Ethylene glycol): A simple diol without the fluorocyclopropyl group.
Cyclopropylmethanol: Contains a cyclopropyl ring but lacks the fluorine atom and diol functionality.
1-Fluorocyclopropane: A fluorinated cyclopropane without the ethane-1,2-diol moiety.
Uniqueness: 1-(1-Fluorocyclopropyl)ethane-1,2-diol is unique due to the presence of both the fluorocyclopropyl group and the ethane-1,2-diol moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C5H9FO2 |
|---|---|
Molecular Weight |
120.12 g/mol |
IUPAC Name |
1-(1-fluorocyclopropyl)ethane-1,2-diol |
InChI |
InChI=1S/C5H9FO2/c6-5(1-2-5)4(8)3-7/h4,7-8H,1-3H2 |
InChI Key |
KXUOTDMHZJIYFN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C(CO)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B13906424.png)
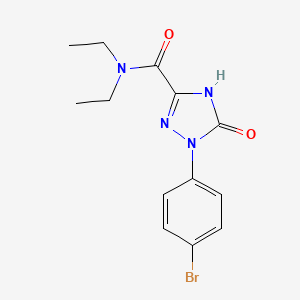
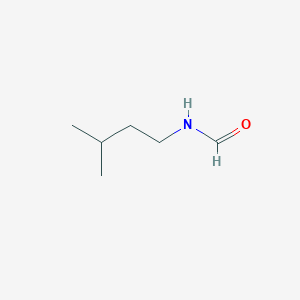
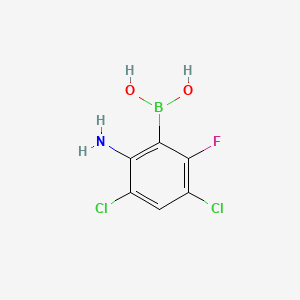
![5-nitro-2-[[5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy]pyridine](/img/structure/B13906447.png)
![3-Methyl-1-(8-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)butan-1-one](/img/structure/B13906448.png)
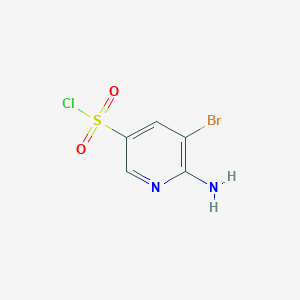
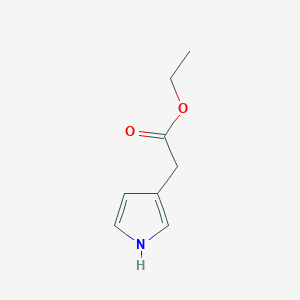
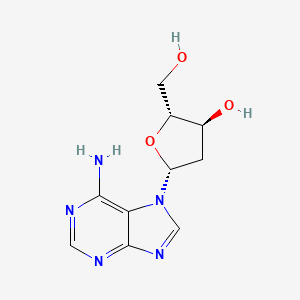
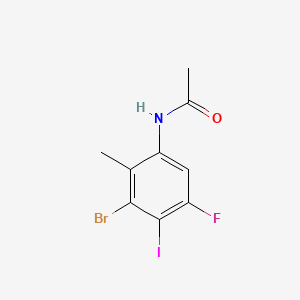

![Methyl 7-bromo-6-fluoropyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B13906469.png)
![2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B13906472.png)

